molecular formula C10H8ClN3OS2 B2534013 2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864919-03-9

2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2534013
CAS No.: 864919-03-9
M. Wt: 285.76
InChI Key: HSPNQUSBTLGEOV-UHFFFAOYSA-N
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Description

2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazole ring, which is known for its biological activity, makes this compound a valuable target for research and development.

Scientific Research Applications

2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form the intermediate 2-chlorobenzoylthiosemicarbazide. This intermediate is then cyclized to form the thiadiazole ring. The final step involves the reaction of the thiadiazole intermediate with chloroacetic acid to form the target compound. The reaction conditions usually involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization and final coupling steps.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Thiadiazole: A simpler thiadiazole derivative with similar biological activities.

    2-Chlorobenzothiazole: Contains a benzothiazole ring and exhibits similar antimicrobial properties.

    2-Chlorophenylthiourea: Shares the 2-chlorophenyl group and has comparable chemical reactivity.

Uniqueness

2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is unique due to the combination of the thiadiazole ring and the 2-chlorophenyl group, which imparts specific chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler or less functionalized derivatives.

Properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3OS2/c11-7-4-2-1-3-6(7)9-13-10(17-14-9)16-5-8(12)15/h1-4H,5H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPNQUSBTLGEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NSC(=N2)SCC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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